molecular formula C9H19NOS B8221485 N-(5-Methoxypentyl)thietan-3-amine

N-(5-Methoxypentyl)thietan-3-amine

Cat. No.: B8221485
M. Wt: 189.32 g/mol
InChI Key: BKDXKLKHQSNWLV-UHFFFAOYSA-N
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Description

N-(5-Methoxypentyl)thietan-3-amine is a chemical compound with potential applications in various fields of scientific research. It is characterized by a thietan ring attached to a pentyl chain with a methoxy group. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxypentyl)thietan-3-amine typically involves the reaction of a thietan derivative with a pentylamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypentyl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thietan derivatives.

Scientific Research Applications

N-(5-Methoxypentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methoxypentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methoxypentyl)thietan-2-amine
  • N-(4-Methoxypentyl)thietan-3-amine
  • N-(5-Methoxyhexyl)thietan-3-amine

Uniqueness

N-(5-Methoxypentyl)thietan-3-amine is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group and thietan ring combination make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-methoxypentyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-11-6-4-2-3-5-10-9-7-12-8-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDXKLKHQSNWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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